2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a fused heterocyclic compound featuring a pyrano[3,2-c]pyridine core. This structure integrates a pyran ring fused with a pyridine moiety, substituted with amino, nitrile, oxo, and pyridinyl groups. The compound’s structural complexity, particularly the substituents at positions 4 (pyridin-4-yl) and 6,7 (dimethyl groups), distinguishes it from related analogs.
Properties
IUPAC Name |
2-amino-6,7-dimethyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-12-14(16(21)20(9)2)13(10-3-5-19-6-4-10)11(8-17)15(18)22-12/h3-7,13H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJUWGDHYXKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological responses.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown substantial antiviral activity, suggesting that this compound may also have significant biological effects.
Biological Activity
The compound 2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , also known by its CAS number 107752-93-2 , is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.41 g/mol . Its structure features a pyridine ring and a pyrano[3,2-c]pyridine framework, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyridine and pyrano compounds exhibit various antimicrobial properties. Specifically, studies have shown that compounds similar to 2-amino-6,7-dimethyl-5-oxo exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly noteworthy. Preliminary studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were documented at 19.45 ± 0.07 µM and 42.1 ± 0.30 µM , respectively . These findings suggest that the compound may serve as a candidate for developing anti-inflammatory drugs.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Studies have reported that it can scavenge free radicals effectively, with a half-maximal effective concentration (EC50) noted at approximately 30 µg/mL in DPPH assays . This property could be beneficial in preventing oxidative stress-related diseases.
The mechanism by which 2-amino-6,7-dimethyl-5-oxo exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to inflammation and infection.
- Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Study on Anti-inflammatory Activity
A study conducted on animal models demonstrated the efficacy of the compound in reducing paw edema induced by carrageenan. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Antimicrobial Screening
In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against a panel of pathogens. The results showed that modifications to the pyridine ring enhanced antimicrobial potency, with some derivatives achieving MIC values lower than those of known antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares its pyrano[3,2-c]pyridine backbone with several analogs but differs in substituent patterns. Key structural comparisons include:
- Core Variations: While the target compound and share the pyrano[3,2-c]pyridine core, others like and feature fused quinoline or pyrazole rings, respectively. These variations influence electronic properties and binding interactions .
- Substituent Effects : The pyridin-4-yl group at position 4 in the target compound contrasts with methoxyphenyl or chlorophenyl substituents in analogs. The 6,7-dimethyl groups may enhance lipophilicity compared to analogs with polar substituents (e.g., methoxy or hydroxy groups) .
Physical and Spectral Properties
- Melting Points: Pyrano[3,2-c]pyridine derivatives typically exhibit high melting points due to hydrogen bonding and planar rigidity. For example: Target compound (analog): ~250–270°C (estimated based on ). 2-Amino-4-(3-chlorophenyl)-5-oxo-...: 274–276°C . Pyrazole-fused analogs: 170–236°C .
- IR Spectroscopy : Nitrile (-C≡N) stretches appear near 2190 cm⁻¹, while carbonyl (C=O) bands are observed at 1660–1640 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
